![molecular formula C10H11ClN2 B12822067 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole CAS No. 58533-16-7](/img/structure/B12822067.png)
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of ortho-phenylenediamine with appropriate reagents. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions usually involve heating the mixture to around 150-200°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Substituted benzimidazoles with various functional groups.
Oxidation Reactions: N-oxides and other oxidized derivatives.
Reduction Reactions: Amines and other reduced products.
Scientific Research Applications
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the chlorine, ethyl, and methyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-methyl-1H-benzo[d]imidazole
- 1-ethyl-2-methyl-1H-benzo[d]imidazole
- 5-chloro-1-ethyl-1H-benzo[d]imidazole
Uniqueness
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is unique due to the specific combination of chlorine, ethyl, and methyl groups on the benzimidazole core. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of these groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
58533-16-7 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-1-ethyl-5-methylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3 |
InChI Key |
HTEZHORGPQNHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


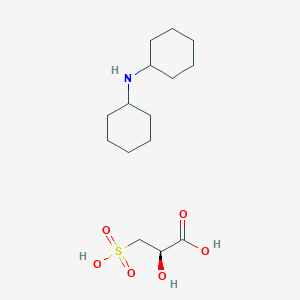
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)

![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
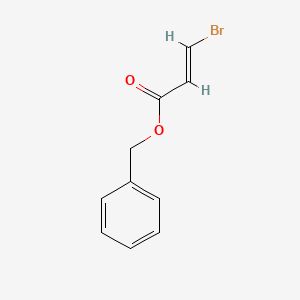





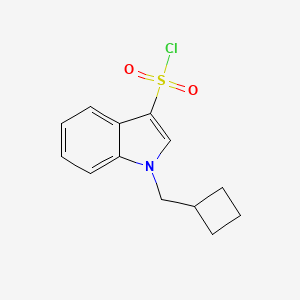
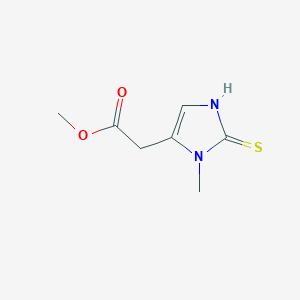
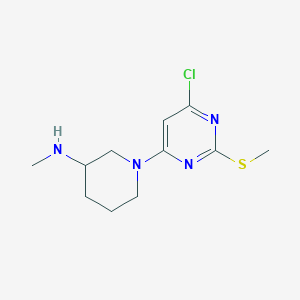
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)
